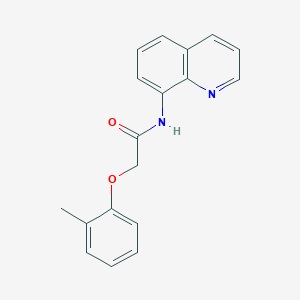
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide is an organic compound that belongs to the class of aryloxyacetamides This compound is characterized by the presence of a quinoline ring and a 2-methylphenoxy group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide typically involves the following steps:
Formation of 2-methylphenoxyacetic acid: This can be achieved through the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with quinoline-8-amine: The 2-methylphenoxyacetic acid is then coupled with quinoline-8-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and quinoline rings.
Reduction: Reduced forms of the acetamide group.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylphenoxyacetic acid: Shares the phenoxy group but lacks the quinoline moiety.
Quinoline-8-amine: Contains the quinoline ring but lacks the phenoxyacetamide structure.
Uniqueness
2-(2-methylphenoxy)-N-(quinolin-8-yl)acetamide is unique due to the combination of the quinoline ring and the 2-methylphenoxy group, which imparts distinct chemical and biological properties not found in the individual components.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H16N2O2/c1-13-6-2-3-10-16(13)22-12-17(21)20-15-9-4-7-14-8-5-11-19-18(14)15/h2-11H,12H2,1H3,(H,20,21) |
Clé InChI |
BTTCGDZEDXKQQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















